Hydroxygenkwanin
Hydroxygenkwanin
Luteolin 7-methyl ether, also known as 7-O-methylluteolin, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, luteolin 7-methyl ether is considered to be a flavonoid lipid molecule. Luteolin 7-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, luteolin 7-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, luteolin 7-methyl ether can be found in common sage, herbs and spices, and tea. This makes luteolin 7-methyl ether a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
20243-59-8
VCID:
VC0191515
InChI:
InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3
SMILES:
Molecular Formula:
C16H12O6
Molecular Weight:
300.26 g/mol
Hydroxygenkwanin
CAS No.: 20243-59-8
Natural Products
VCID: VC0191515
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
CAS No. | 20243-59-8 |
---|---|
Product Name | Hydroxygenkwanin |
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3 |
Standard InChIKey | RRRSSAVLTCVNIQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O |
Melting Point | 306-308°C |
Physical Description | Solid |
Description | Luteolin 7-methyl ether, also known as 7-O-methylluteolin, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, luteolin 7-methyl ether is considered to be a flavonoid lipid molecule. Luteolin 7-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, luteolin 7-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, luteolin 7-methyl ether can be found in common sage, herbs and spices, and tea. This makes luteolin 7-methyl ether a potential biomarker for the consumption of these food products. |
Synonyms | hydroxygenkwanin |
PubChem Compound | 5318214 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume